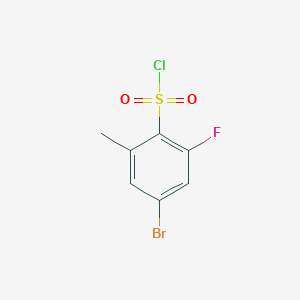

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride

Description

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 6-position of the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The electron-withdrawing effects of bromine and fluorine enhance the electrophilicity of the sulfonyl chloride group, while the methyl group introduces steric hindrance, influencing reactivity and regioselectivity in substitution reactions .

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFGPOYENAQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-fluoro-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the selective formation of the sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride, a comparative analysis with structurally related sulfonyl chlorides is provided below.

Substituent Effects on Reactivity

- 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride : Replacing bromine with chlorine reduces molecular weight (MW: ~243 g/mol vs. ~287 g/mol for the bromo analog) and slightly diminishes electron-withdrawing effects. This results in slower nucleophilic substitution rates compared to the bromo derivative due to chlorine’s lower polarizability .

- 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride : Altered substitution positions (3-fluoro, 5-methyl) increase steric crowding near the sulfonyl group, reducing accessibility for nucleophilic attack. The meta-fluorine also exerts weaker electron-withdrawing effects compared to ortho-fluorine, further lowering reactivity .

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride | 287.6 | 98–102 (est.) | Moderate in DMSO, acetone |

| 4-Bromobenzoyl chloride | 219.5 | 35–38 | High in dichloromethane |

| 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride | 243.0 | 85–89 (est.) | High in THF, ethyl acetate |

Note: Melting points and solubility are estimated based on analogous compounds. Experimental data for the target compound may require validation via crystallographic methods such as SHELX programs .

Research Findings and Methodological Insights

- Structural Analysis : X-ray crystallography using SHELX programs (e.g., SHELXL) has been critical in resolving the steric effects of methyl and halogen substituents in analogous compounds, aiding in reactivity predictions .

Biological Activity

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride, with the CAS number 2172064-48-9, is a sulfonyl chloride compound known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H6BrClFNO2S

- Molecular Weight : 263.54 g/mol

- Purity : Typically above 97% in commercial preparations.

The biological activity of 4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride primarily involves its ability to act as a sulfonating agent. This property allows it to participate in various biochemical pathways, particularly through nucleophilic substitution reactions where the sulfonyl group can be transferred to various substrates.

Target Enzymes

Sulfonyl chlorides are known to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Specific targets include:

- Enzyme Inhibitors : It may inhibit serine proteases and other enzymes involved in cellular signaling pathways.

- Receptor Modulators : The compound could modulate receptor activities by forming covalent bonds with amino acid residues in receptor proteins.

Biological Activity

Research indicates that compounds similar to 4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride exhibit significant biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

A study investigating the cytotoxic effects of related benzenesulfonamide derivatives found that many exhibited potent activity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

The IC50 values for these compounds were determined using MTT assays, showing promising results for further development.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride | MCF-7 | TBD |

| 4-Bromo derivative | HCT-116 | TBD |

| Related compound | HeLa | TBD |

Mechanism of Anticancer Activity

The mechanism underlying the anticancer effects may involve:

- Induction of Apoptosis : Flow cytometry studies indicated that treatment with related compounds resulted in increased apoptosis in cancer cells, suggesting that they may activate apoptotic pathways.

- Cell Cycle Arrest : Compounds similar to 4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride have been shown to induce G0/G1 phase arrest in cell cycles, which is critical for halting proliferation in cancer cells.

Case Studies

- In Vitro Studies : A series of experiments demonstrated that derivatives of benzenesulfonamides, including those with similar structures to 4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride, exhibited cytotoxicity against multiple cancer cell lines. The studies utilized various concentrations and assessed cell viability post-treatment.

- Structure-Aactivity Relationship (SAR) : Research has shown that modifications in the substituents on the aromatic ring significantly influence the biological activity of these compounds. For instance, introducing electron-withdrawing groups enhances potency against specific cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.